molecular formula C36H62O8 B10774874 (S)-Ginsenoside Rh2

(S)-Ginsenoside Rh2

Cat. No.: B10774874
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-MHRQTNKUSA-N
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Description

(S)-Ginsenoside Rh2 is a naturally occurring compound found in ginseng, a traditional medicinal herb. It belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ginsenoside Rh2 can be achieved through various methods, including chemical synthesis and biotransformation. One common approach involves the hydrolysis of protopanaxadiol-type ginsenosides, such as ginsenoside Rb1, using specific enzymes or acidic conditions. This process selectively removes sugar moieties to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots, followed by enzymatic or chemical hydrolysis. The extracted ginsenosides are purified using chromatographic techniques to obtain this compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Ginsenoside Rh2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives with altered pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing its bioactivity.

    Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.

Scientific Research Applications

(S)-Ginsenoside Rh2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of novel ginsenoside derivatives with potential therapeutic applications.

    Biology: Studies have shown its role in modulating cellular pathways, making it a valuable tool for understanding cellular mechanisms.

    Medicine: this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory and neuroprotective effects.

    Industry: It is used in the development of health supplements and functional foods due to its potential health benefits.

Mechanism of Action

The mechanism of action of (S)-Ginsenoside Rh2 involves multiple molecular targets and pathways. It exerts its effects by:

    Inducing Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.

    Inhibiting Cell Proliferation: It interferes with cell cycle progression, thereby inhibiting the growth of cancer cells.

    Modulating Inflammatory Pathways: It reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

    Neuroprotection: It protects neuronal cells from oxidative stress and apoptosis, contributing to its neuroprotective properties.

Comparison with Similar Compounds

(S)-Ginsenoside Rh2 can be compared with other ginsenosides, such as:

    Ginsenoside Rb1: Unlike this compound, ginsenoside Rb1 has more sugar moieties and exhibits different pharmacological properties.

    Ginsenoside Rg3: Both compounds have anti-cancer properties, but this compound is more potent in inducing apoptosis.

    Ginsenoside Rd: While ginsenoside Rd also has neuroprotective effects, this compound shows a broader range of pharmacological activities.

The uniqueness of this compound lies in its potent anti-cancer and neuroprotective effects, making it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35+,36-/m0/s1

InChI Key

CKUVNOCSBYYHIS-MHRQTNKUSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C

Origin of Product

United States

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